molecular formula C12H20O B15322857 (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol

(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol

Cat. No.: B15322857
M. Wt: 180.29 g/mol
InChI Key: MULMEIGHVXCWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol” is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core fused to a cyclopropane ring via a methylene bridge, with a terminal methanol group. This structure combines the rigidity of the norbornane system, known for enhancing steric and electronic stability in pharmaceuticals and materials, with the strain-induced reactivity of cyclopropane . Notably, indicates that the compound has been discontinued by suppliers like CymitQuimica, limiting its accessibility for current research .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

[1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropyl]methanol

InChI

InChI=1S/C12H20O/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h9-11,13H,1-8H2

InChI Key

MULMEIGHVXCWKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC3(CC3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Bicyclo[2.2.1]heptane Formation: The bicyclo[2.2.1]heptane structure is introduced via a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile.

Industrial Production Methods: Industrial production of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol may involve large-scale cyclopropanation and Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives. For example, the hydroxyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes, alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly those with rigid bicyclic structures.

Biology:

    Biological Probes: The compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules.

Medicine:

    Drug Development: The unique structure of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol makes it a potential candidate for drug development, particularly in designing molecules with specific spatial configurations.

Industry:

    Materials Science: The rigidity and stability of the bicyclo[2.2.1]heptane structure make this compound useful in the development of new materials with desirable mechanical properties.

Mechanism of Action

The mechanism of action of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Key Observations :

Structural Rigidity vs. Reactivity: The target compound’s norbornane-cyclopropane framework offers greater steric hindrance and strain compared to bicyclo[2.2.2]octane derivatives (e.g., {2-Oxabicyclo[2.2.2]octan-4-yl}methanol), which may reduce reactivity but enhance stereochemical control in synthesis .

Functional Group Diversity: Sulfur-containing analogs like 9aa exhibit distinct electronic properties (e.g., polarizability) compared to the methanol group in the target compound, making them suitable for different reaction pathways .

Toxicity Profile: While direct toxicity data for the target compound is lacking, structurally similar cyclopropyl methanol derivatives (e.g., LD50 >2000 mg/kg) suggest low acute toxicity in mammals .

Biological Activity

The compound (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol can be represented as follows:

C10H14O\text{C}_{10}\text{H}_{14}\text{O}

This compound features a bicyclic structure with a cyclopropyl group and a hydroxymethyl moiety, which may contribute to its biological properties.

Antiviral Activity

Research indicates that compounds with similar bicyclic structures exhibit significant antiviral activities. For instance, analogs of bicyclo[2.2.1]heptane have shown effectiveness against various viruses:

  • Herpes Simplex Virus (HSV) : Compounds derived from bicyclo[2.2.1]heptane skeletons demonstrated potent anti-herpetic activity, with IC50 values as low as 0.027 µg/mL for some derivatives .
  • Cytomegalovirus (CMV) : Certain derivatives exhibited IC50 values ranging from 1 to 2.1 μM against CMV, indicating promising antiviral potential .

Anticancer Activity

The anticancer properties of bicyclic compounds have also been explored:

  • Cell Line Studies : Compounds similar to (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol have shown cytostatic effects on various cancer cell lines, including Molt4/C8 and L1210/0, with IC50 values ranging from 3.2 to 16 µg/mL .
  • Mechanism of Action : The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation.

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of several bicyclo[2.2.1]heptane derivatives against HSV and CMV. The results highlighted the structural modifications that enhanced antiviral activity:

CompoundVirus TypeIC50 (µg/mL)
Compound AHSV0.027
Compound BCMV1 - 2.1
Compound CVZV0.04 - 0.27

This study emphasizes the importance of structural optimization in enhancing biological activity.

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of bicyclic compounds on human cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound DMolt4/C813.2
Compound EL1210/016.2
Compound FCEM3.8

These findings suggest that specific modifications in the bicyclic structure can lead to increased cytotoxicity against cancer cells.

The biological activity of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is likely attributed to its ability to interact with viral enzymes and cellular pathways:

  • Inhibition of Viral Replication : The compound may inhibit viral replication by interfering with viral enzyme functions.
  • Induction of Apoptosis : In cancer cells, it may promote apoptosis through the activation of pro-apoptotic factors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.